molecular formula C22H17N3OS B7741940 3-{(E)-[2-(4,5-diphenyl-1,3-thiazol-2-yl)hydrazinylidene]methyl}phenol

3-{(E)-[2-(4,5-diphenyl-1,3-thiazol-2-yl)hydrazinylidene]methyl}phenol

Cat. No.: B7741940
M. Wt: 371.5 g/mol
InChI Key: ZKXRQTQCFCBADS-HZHRSRAPSA-N
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Description

3-{(E)-[2-(4,5-diphenyl-1,3-thiazol-2-yl)hydrazinylidene]methyl}phenol is a complex organic compound that features a thiazole ring, a hydrazone linkage, and a phenolic group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{(E)-[2-(4,5-diphenyl-1,3-thiazol-2-yl)hydrazinylidene]methyl}phenol typically involves the condensation of 2-(4,5-diphenyl-1,3-thiazol-2-yl)hydrazine with 3-formylphenol under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, and employing industrial-scale purification techniques such as large-scale chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The phenolic group can undergo oxidation to form quinones.

    Reduction: The hydrazone linkage can be reduced to form hydrazines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

3-{(E)-[2-(4,5-diphenyl-1,3-thiazol-2-yl)hydrazinylidene]methyl}phenol has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The compound exerts its effects primarily through interactions with biological macromolecules. The thiazole ring and hydrazone linkage allow it to bind to proteins and nucleic acids, potentially inhibiting their function. This binding can disrupt cellular processes, leading to antimicrobial or anticancer effects. The phenolic group can also participate in redox reactions, contributing to the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    Thiazole derivatives: Compounds like thiazole blue tetrazolium bromide (MTT) share the thiazole ring structure and are used in cell viability assays.

    Hydrazones: Compounds with hydrazone linkages, such as phenylhydrazones, are used in various chemical and biological applications.

    Phenolic compounds: Similar to other phenolic compounds, it can undergo oxidation and participate in hydrogen bonding.

Uniqueness

What sets 3-{(E)-[2-(4,5-diphenyl-1,3-thiazol-2-yl)hydrazinylidene]methyl}phenol apart is the combination of these three functional groups in a single molecule. This unique structure allows it to participate in a wide range of chemical reactions and biological interactions, making it a versatile compound for research and industrial applications.

Properties

IUPAC Name

3-[(E)-[(4,5-diphenyl-1,3-thiazol-2-yl)hydrazinylidene]methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3OS/c26-19-13-7-8-16(14-19)15-23-25-22-24-20(17-9-3-1-4-10-17)21(27-22)18-11-5-2-6-12-18/h1-15,26H,(H,24,25)/b23-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKXRQTQCFCBADS-HZHRSRAPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(SC(=N2)NN=CC3=CC(=CC=C3)O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=C(SC(=N2)N/N=C/C3=CC(=CC=C3)O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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